

An In-Depth Technical Guide to the Safe Handling of 2-(trimethylsiloxy)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

2-

Compound Name: **(TRIMETHYLSILOXY)BENZALDEHYDE**

HYDE

Cat. No.: **B089783**

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive safety overview and practical handling guidance for **2-(trimethylsiloxy)benzaldehyde** (CAS No: 1078-31-5), a versatile intermediate in organic synthesis. Moving beyond a standard Safety Data Sheet (SDS), this guide synthesizes data from multiple sources to offer a deeper understanding of the material's hazard profile and establishes best practices for its use in a laboratory setting, grounded in the principles of chemical causality and risk mitigation.

Core Hazard Profile and Chemical Identity

2-(trimethylsiloxy)benzaldehyde is a colorless liquid utilized in synthetic chemistry.^[1] While invaluable, its reactivity necessitates a thorough understanding of its safety parameters. The primary hazards associated with this compound are significant irritation to the skin and eyes.^[1] ^[2] One supplier also classifies the compound as a combustible liquid, harmful if inhaled, a suspected reproductive toxin, and toxic to aquatic life with long-lasting effects.^[3]

Table 1: Chemical and Physical Properties

Property	Value	Source
CAS Number	1078-31-5	[1]
Molecular Formula	C10H14O2Si	
Molecular Weight	194.3 g/mol	[4]
Appearance	Colorless Liquid	[1]
Boiling Point	178 - 179 °C	
Density	1.045 g/cm³ at 25 °C	[3]
Sensitivity	Reacts slowly with moisture/water	[5]

GHS Classification: A Deeper Analysis

The Globally Harmonized System (GHS) provides a universal framework for hazard communication. For **2-(trimethylsiloxy)benzaldehyde**, the classifications from various suppliers highlight a consistent profile of irritation, with one source indicating more severe, systemic hazards.

Table 2: GHS Hazard Classifications

Hazard Class	Category	Hazard Statement	Source(s)
Skin Corrosion/Irritation	2	H315: Causes skin irritation	[1] [3]
Serious Eye Damage/Irritation	2 / 2A	H319: Causes serious eye irritation	[1] [3]
Specific Target Organ Toxicity (Single Exposure)	3	H335: May cause respiratory irritation	[3] [6]
Acute Toxicity (Inhalation)	4	H332: Harmful if inhaled	[3]
Reproductive Toxicity	1B	H360: May damage fertility or the unborn child	[3]
Flammable Liquids	4	H227: Combustible liquid	[3]
Hazardous to the Aquatic Environment (Chronic)	2	H411: Toxic to aquatic life with long lasting effects	[3]

Expert Interpretation:

- H315 & H319 (Skin/Eye Irritation): The core, consistently reported hazard.[\[1\]](#)[\[3\]](#)[\[6\]](#) The trimethylsilyl ether group can be labile, potentially hydrolyzing upon contact with moisture on the skin or in the eyes to release salicylic aldehyde and silanols, which can contribute to the irritant effects. This mechanism underscores the critical need for impermeable gloves and sealed eye protection.
- H335 (Respiratory Irritation): Vapors or aerosols can irritate the mucous membranes of the respiratory tract.[\[3\]](#)[\[6\]](#) This justifies the mandatory use of this chemical within a certified chemical fume hood.
- H332, H360, H227, H411: These more severe classifications from a major supplier (Sigma-Aldrich/Merck) demand a higher level of caution.[\[3\]](#) The "Danger" signal word and the

suspected reproductive toxicity (H360) necessitate stringent containment and may require specific institutional approvals for use, especially for researchers of child-bearing potential.[3] The combustible nature (H227) requires avoidance of ignition sources.[3]

Exposure Scenarios and First Aid Causality

Understanding the routes of exposure is fundamental to preventing injury. The primary risks arise from direct contact and inhalation.

Caption: Primary routes of exposure and resulting health effects.

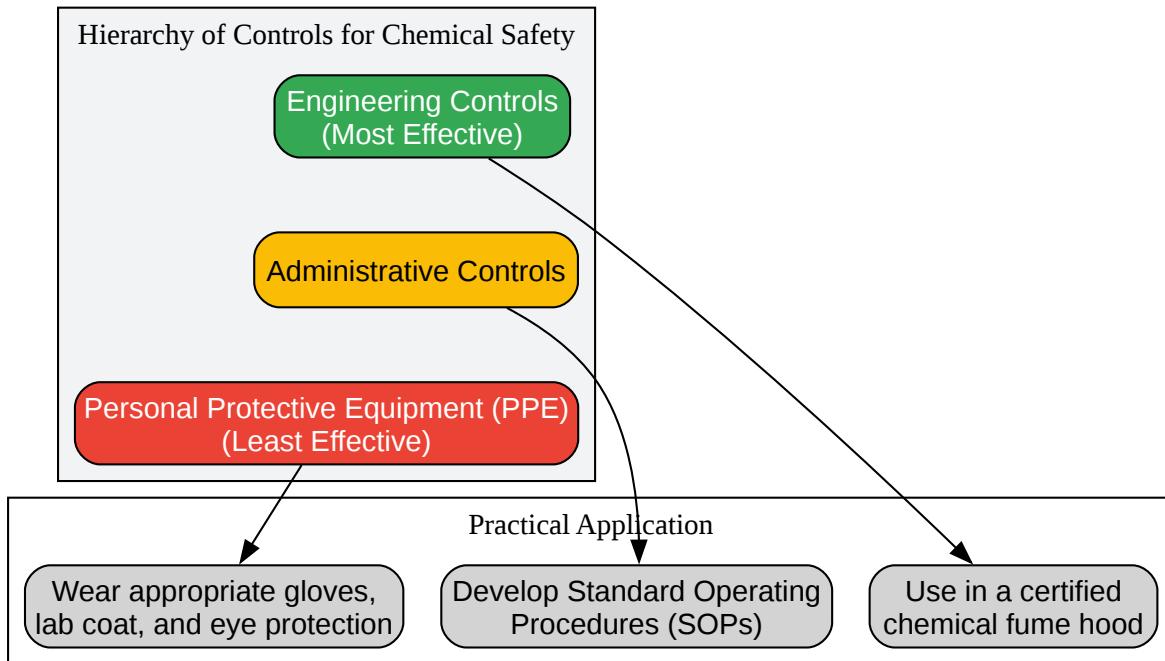
Protocol 1: Emergency First Aid Response

- Skin Contact:

- Action: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove all contaminated clothing.
- Rationale: Rapid and thorough washing is essential to physically remove the chemical and mitigate its irritant action. Soap aids in emulsifying and removing the oily substance. If irritation persists, it indicates that the chemical may have penetrated the outer skin layer, requiring medical attention.[1][2]

- Eye Contact:

- Action: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to rinse under the eyelids.[1] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[6]
- Rationale: The eye's mucous membranes are extremely sensitive. Extended, gentle flushing is the only effective way to dilute and remove the chemical to prevent serious, lasting damage. Professional medical evaluation is non-negotiable.


- Inhalation:

- Action: Move the individual to fresh air immediately.[1] If breathing is difficult or has stopped, provide artificial respiration.[7] Seek medical attention if symptoms occur.[1]

- Rationale: Removing the individual from the contaminated atmosphere is the priority. The focus is on ensuring a clear airway and providing respiratory support if needed.
- Ingestion:
 - Action: Clean the mouth with water and drink plenty of water afterwards.[\[1\]](#) Do NOT induce vomiting.[\[6\]](#)
 - Rationale: Inducing vomiting can cause the chemical to be aspirated into the lungs, leading to chemical pneumonitis, which can be more dangerous than the initial ingestion. The goal is to dilute the substance in the stomach.

Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls is a framework that prioritizes safety strategies. For **2-(trimethylsiloxy)benzaldehyde**, engineering controls are paramount, supplemented by mandatory PPE.

[Click to download full resolution via product page](#)

Caption: Hierarchy of controls applied to handling the compound.

Engineering Controls:

- Chemical Fume Hood: All manipulations of this substance must be performed in a properly functioning chemical fume hood.^[3] This is a non-negotiable control to prevent inhalation of vapors and contain any potential spills.

Personal Protective Equipment (PPE):

- Eye Protection: Chemical safety goggles are required.^[2] A face shield should be considered if there is a significant splash risk.
- Hand Protection: Wear protective gloves.^[2] Given the nature of the chemical, nitrile or neoprene gloves are generally suitable, but it is crucial to check the manufacturer's glove

compatibility chart for breakthrough times. Always inspect gloves before use and remove them carefully to avoid skin contamination.[2]

- Skin and Body Protection: A long-sleeved laboratory coat is mandatory to protect skin on the arms.[1]

Safe Handling, Storage, and Disposal

Standard Operating Procedure (SOP) for Handling:

- Preparation: Before handling, ensure a chemical fume hood is operational, all necessary PPE is donned, and the location of the nearest safety shower and eyewash station is known. [2]
- Aliquotting: Transfer the liquid within the fume hood using appropriate chemical-resistant pipettes or syringes. Avoid generating aerosols.
- Post-Handling: Thoroughly wash hands and any exposed skin after handling is complete, even if no direct contact is believed to have occurred.[1] Decontaminate all surfaces and equipment.

Storage:

- Keep the container tightly closed in a dry, well-ventilated place.[1][6]
- Some suppliers recommend storing under an inert atmosphere, such as nitrogen, to prevent hydrolysis from ambient moisture.[3]
- Store away from incompatible substances and sources of ignition.[3][6]

Disposal:

- This material is considered hazardous waste.[1]
- Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][6] Do not empty into drains.[6]

Accidental Release and Fire-Fighting Measures

Protocol 2: Small Spill (<100 mL) Cleanup

- Alert: Alert personnel in the immediate area.
- Contain: Ensure the spill is contained within the fume hood.
- Absorb: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to soak up the liquid.[2]
- Collect: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.
- Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Fire-Fighting:

- The compound is classified as a combustible liquid.[3]
- Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3][6]
- Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[3]

Conclusion

2-(trimethylsiloxy)benzaldehyde is a valuable reagent whose safe use hinges on a clear understanding of its hazards, primarily as a skin, eye, and respiratory irritant, with potential for more severe systemic effects. Strict adherence to engineering controls, diligent use of appropriate PPE, and well-practiced emergency procedures are essential for mitigating risk. This guide provides the technical foundation for scientists to incorporate this compound into their work with the highest degree of safety and scientific integrity.

References

- Thermo Fisher Scientific. (2025). Safety Data Sheet: **2-(Trimethylsiloxy)benzaldehyde**. URL
- ChemicalBook. (2023). **2-(TRIMETHYLSILOXY)BENZALDEHYDE** Product Description. URL
- AK Scientific, Inc. (Date not specified). Safety Data Sheet: p-((Trimethylsilyl)oxy)benzaldehyde. URL
- Sigma-Aldrich. (2025). Safety Data Sheet: **2-(Trimethylsiloxy)benzaldehyde**. URL
- Fisher Scientific. (2023). Safety Data Sheet: 4-Allyloxybenzaldehyde (Note: Used for general first aid principles). URL
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-(Trimethylsiloxy)benzaldehyde (Note: A structural isomer with a similar hazard profile). URL
- Sigma-Aldrich. (Date not specified). Product Page: **2-(Trimethylsiloxy)benzaldehyde**, 1078-31-5. URL
- ChemicalBook. (2023). **2-(TRIMETHYLSILOXY)BENZALDEHYDE** Properties. URL

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 1078-31-5 CAS MSDS (2-(TRIMETHYLSILOXY)BENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 2-(TRIMETHYLSILOXY)BENZALDEHYDE | 1078-31-5 [chemicalbook.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.fr [fishersci.fr]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Safe Handling of 2-(trimethylsiloxy)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b089783#2-trimethylsiloxy-benzaldehyde-safety-data-sheet-sds-information>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com